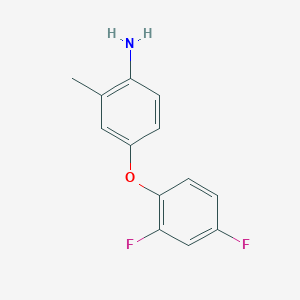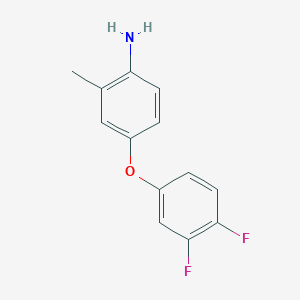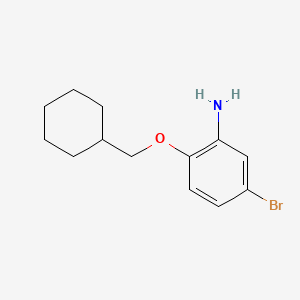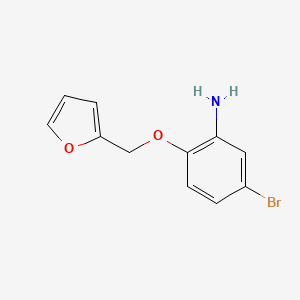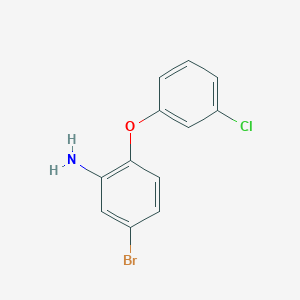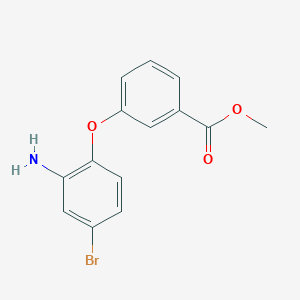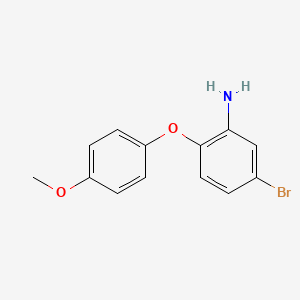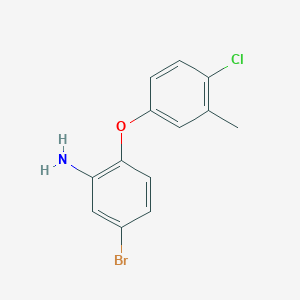
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline (5-Br-2-CMP) is an aromatic amine belonging to the family of brominated anilines. It is a colorless solid that is soluble in organic solvents and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Br-2-CMP has found numerous applications in scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe for biological imaging.
Applications De Recherche Scientifique
Development of Selective Estrogen Receptor Modulators
This compound has been utilized in the development of selective estrogen receptor modulators (SERMs) . SERMs are a class of drugs that act on the estrogen receptor and are used in the treatment of osteoporosis and breast cancer . The compound’s ability to modulate estrogen receptors without the side effects associated with estrogen makes it valuable in therapeutic applications.
Histochemistry and Bacteriology
In histochemistry and bacteriology, “5-Bromo-2-(4-chloro-3-methylphenoxy)aniline” serves as a substrate for beta-galactosidase . This enzyme cleaves the glycosidic bond to produce a chromogenic compound, which is used to detect enzyme activity in various biological samples .
Molecular Biology Applications
The compound is involved in molecular biology applications, particularly in blotting techniques such as Northern, Southern, and Western blotting. It is also used in in situ hybridization and immunohistochemistry as part of the BCIP/NBT substrate system, which helps in the visualization of nucleic acids and proteins .
Mécanisme D'action
Target of Action
It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .
Mode of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the inhibition of glucose reabsorption in the kidneys .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall therapeutic effects of these inhibitors, which include lowering blood glucose levels, reducing body weight, and lowering blood pressure .
Propriétés
IUPAC Name |
5-bromo-2-(4-chloro-3-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCKDYFNZBGFRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)
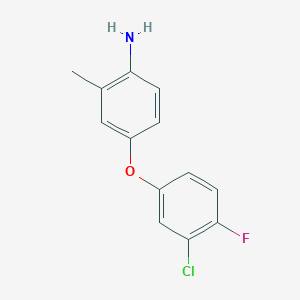
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)
